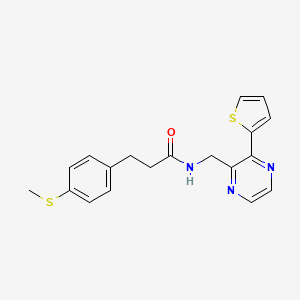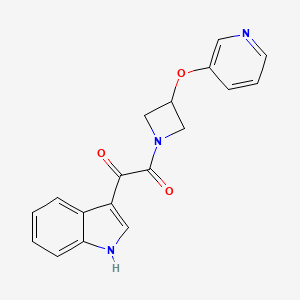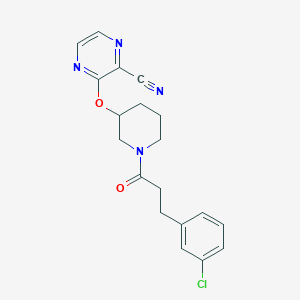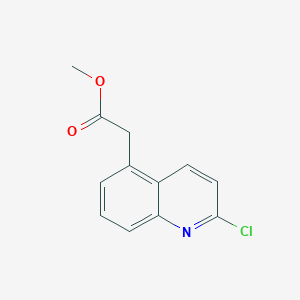
2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C10H20N2 . It is a liquid at room temperature . The compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine” is 1S/C10H20N2/c11-7-10(9-3-4-9)8-12-5-1-2-6-12/h9-10H,1-8,11H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 168.28 .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry : A study by Boichenko et al. (2022) described the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines, demonstrating their utility in medicinal chemistry and pharmacology. This process involves the transformation of donor–acceptor cyclopropanes as 1,4-C,C-dielectrophiles and amines as 1,1-dinucleophiles, enabling the creation of nitrogen-containing polycyclic compounds like benz[g]indolizidine derivatives (Boichenko et al., 2022).
Synthesis of Alpha-Cyclopropyl-Beta-Homoprolines : Cordero et al. (2009) synthesized 1-(2-Pyrrolidinyl)cyclopropanecarboxylic acids (alpha-cyclopropyl-beta-homoprolines) through 1,3-dipolar cycloadditions and a trifluoroacetic acid induced rearrangement. These compounds were created with high stereocontrol, signifying their potential in stereochemistry (Cordero et al., 2009).
Catalyzed Synthesis of Pyrrolidines : Carson and Kerr (2005) developed a method using catalytic Yb(OTf)3 for synthesizing pyrrolidines from aldimines and 1,1-cyclopropanediesters. This method produced pyrrolidines with major diastereomers having a cis relationship between substituents, demonstrating a significant advancement in diastereoselective synthesis (Carson & Kerr, 2005).
Functionalized Spiro[cyclopropa[a]pyrrolizine]- and Spiro[3-azabicyclo[3.1.0]hexane]oxindoles Synthesis : Filatov et al. (2017) reported the preparation of these compounds via one-pot three-component reactions, showcasing their potential in creating complex nitrogen-containing structures with potential pharmacological applications (Filatov et al., 2017).
Pyrrole and Pyrrole Derivatives : A comprehensive overview by Anderson and Liu (2000) highlighted the significance of pyrrole as a structural subunit in biological molecules. It detailed the preparation of pyrrole derivatives and their applications, suggesting the relevance of compounds like 2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine in various chemical syntheses (Anderson & Liu, 2000).
Safety And Hazards
The compound has been classified with the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
2-cyclopropyl-3-pyrrolidin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-10(9-3-4-9)8-12-5-1-2-6-12/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLMHSTYZGEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2637641.png)


![2-Chloro-1-[3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B2637646.png)




![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2637654.png)